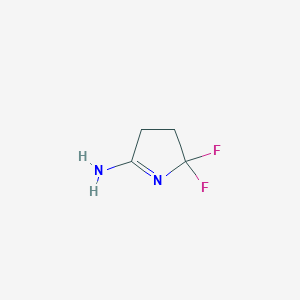
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine is a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole precursor with a fluorinating agent under controlled conditions. For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing fluorine atoms.
Substitution: Substituted derivatives with various functional groups replacing fluorine atoms.
Scientific Research Applications
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzymatic activity or receptor binding, resulting in various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyrrol-5-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-carboxylic acid: Contains a carboxylic acid group, which can alter its reactivity and biological activity.
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-ol:
Uniqueness
The presence of two fluorine atoms in 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine imparts unique properties such as increased stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H6F2N2 |
|---|---|
Molecular Weight |
120.10 g/mol |
IUPAC Name |
5,5-difluoro-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C4H6F2N2/c5-4(6)2-1-3(7)8-4/h1-2H2,(H2,7,8) |
InChI Key |
DONNMTTUABUUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N=C1N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)

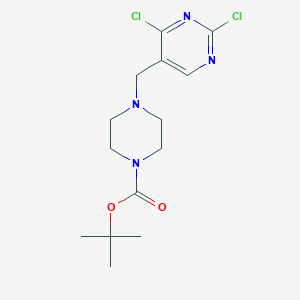
![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)
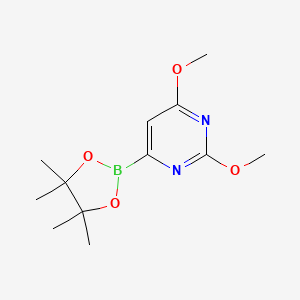
![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)
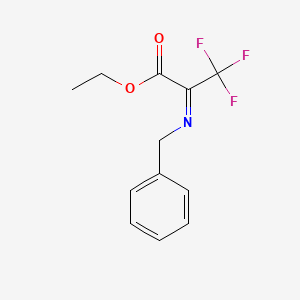
![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)
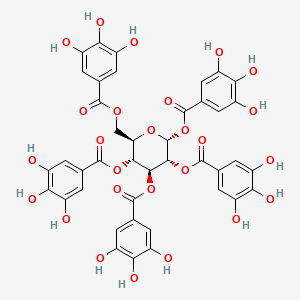
![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)
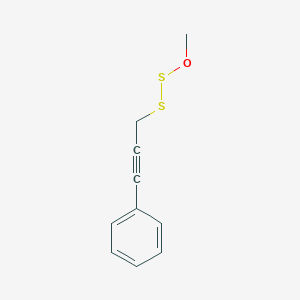
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)
![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)
